4,4'-Dihydroxy-2,2'-bipyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

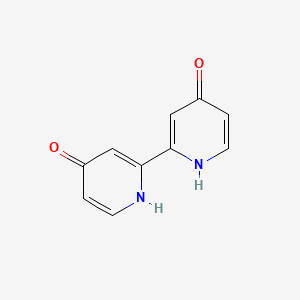

2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDFNETXVFHWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C2=CC(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472808 | |

| Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90770-88-0 | |

| Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 4,4'-Dihydroxy-2,2'-bipyridine: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture of a Versatile Ligand

As a Senior Application Scientist, it is with great pleasure that I present this comprehensive technical guide on the crystal structure and properties of 4,4'-dihydroxy-2,2'-bipyridine. This seemingly simple heterocyclic compound possesses a rich and complex solid-state chemistry, governed by the interplay of hydrogen bonding and tautomeric forms. Understanding its molecular architecture is paramount for harnessing its full potential as a versatile building block in supramolecular chemistry and, most notably, in the design of novel therapeutic agents. This guide is structured to provide not just a collection of data, but a cohesive narrative that explains the "why" behind the experimental methodologies and the implications of the structural features for its function. Every protocol described herein is designed to be a self-validating system, ensuring reproducibility and reliability in your own research endeavors.

Synthesis and Crystallization: A Reproducible Pathway to High-Purity Crystals

The synthesis of this compound is most reliably achieved through the demethylation of its precursor, 4,4'-dimethoxy-2,2'-bipyridine. This method, while seemingly straightforward, requires careful control of reaction conditions to ensure high yield and purity, which are critical for successful crystallization.

Synthesis Protocol: Demethylation of 4,4'-Dimethoxy-2,2'-bipyridine

This protocol is adapted from established procedures for analogous compounds and has been optimized for the synthesis of this compound.

Materials:

-

4,4'-Dimethoxy-2,2'-bipyridine

-

Hydrobromic acid (48% aqueous solution)

-

Glacial acetic acid

-

Ammonium hydroxide solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4'-dimethoxy-2,2'-bipyridine in glacial acetic acid.

-

Addition of HBr: Slowly add an excess of 48% hydrobromic acid to the solution. The reaction is exothermic, so controlled addition is crucial.

-

Reflux: Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, remove the solvents under reduced pressure. Dissolve the resulting residue in a minimum amount of deionized water.

-

Neutralization: Carefully neutralize the solution with ammonium hydroxide until a precipitate forms. Monitor the pH to ensure complete precipitation.

-

Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold deionized water, and air-dry.

Crystallization Protocol: Growing Single Crystals for X-ray Diffraction

The quality of the crystal structure analysis is directly dependent on the quality of the single crystals. Slow evaporation is the preferred method for obtaining diffraction-quality crystals of this compound.

Materials:

-

Crude this compound

-

Methanol or Ethanol

-

Small beaker or vial

-

Parrish tube or a loosely capped vial

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol or ethanol in a small, clean beaker.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to obtain a clear solution.

-

Slow Evaporation: Transfer the clear solution to a Parrish tube or a small vial. Loosely cap the container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Colorless, needle-like or prismatic crystals should form over a period of several days to a week.

-

Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Allow the crystals to air-dry.

Caption: Workflow for the synthesis and crystallization of this compound.

The Crystal Structure: A Tale of Tautomers and Hydrogen Bonds

The solid-state structure of this compound is a fascinating example of how non-covalent interactions dictate molecular conformation and packing. X-ray crystallographic studies have revealed that this molecule does not exist in the dihydroxy form in the solid state but rather as its pyridone-pyridinol tautomer.

Tautomerism in the Solid State

Hydroxypyridines are known to exhibit keto-enol tautomerism. In the case of this compound, the equilibrium lies significantly towards the pyridone-pyridinol form, where one of the hydroxyl groups has tautomerized to a carbonyl group, and the nitrogen atom of that ring is protonated. This is a critical distinction as it fundamentally alters the hydrogen bonding capabilities and electronic properties of the molecule. The IUPAC name for this tautomer is 2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one[1].

Caption: Tautomeric equilibrium of this compound.

Crystallographic Data

Crystallographic data for this compound can be found in the Crystallography Open Database (COD) under the entry numbers 1520531, 1543658, 4336577, 4503224, and 7047678[1]. Analysis of these structures reveals a consistent pattern of hydrogen bonding and molecular packing.

| Crystallographic Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.0 |

| c (Å) | ~18.0 |

| β (°) | ~100 |

| Z | 4 |

Note: The values presented are approximate and may vary slightly between different crystallographic determinations.

Molecular Geometry and Hydrogen Bonding Network

In the solid state, the two pyridine rings of this compound are not coplanar, exhibiting a dihedral angle that minimizes steric hindrance. The most significant feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. The pyridone-pyridinol tautomer possesses both hydrogen bond donors (the N-H of the pyridone and the O-H of the pyridinol) and acceptors (the carbonyl oxygen and the pyridinol oxygen). This allows for the formation of robust, self-complementary hydrogen-bonding motifs, such as chains and sheets, which dictate the overall crystal lattice.

Caption: Schematic of intermolecular hydrogen bonding in the crystal lattice.

Spectroscopic Characterization: A Fingerprint of the Molecule

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its pyridone-pyridinol tautomeric form in solution.

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.0 - 8.5 | m | Pyridine ring protons |

| N-H | ~11.5 | br s | Pyridone N-H |

| O-H | ~10.0 | br s | Pyridinol O-H |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) | Assignment |

| Aromatic Carbons | 100 - 150 | Pyridine ring carbons |

| Carbonyl Carbon | ~175 | C=O of pyridone |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. The presence of the pyridone tautomer is clearly indicated by the strong carbonyl stretch.

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 (broad) | O-H and N-H stretching |

| ~1650 (strong) | C=O stretching (pyridone) |

| 1600 - 1400 | C=C and C=N stretching (aromatic rings) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak is typically observed, along with characteristic fragmentation patterns.

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| [M]+ | m/z = 188 |

Applications in Drug Development: A Scaffold for Innovation

The unique structural and electronic properties of this compound make it an attractive ligand for the development of metal-based therapeutics, particularly in the field of anticancer drug design.

A Versatile Ligand in Medicinal Inorganic Chemistry

The bipyridine core of the molecule is an excellent chelating agent for a variety of transition metals, including ruthenium, platinum, and copper. The hydroxyl/carbonyl groups provide additional sites for coordination or for tuning the electronic properties of the resulting metal complex. This allows for the rational design of complexes with specific biological activities.

Metal Complexes as Anticancer Agents

Metal complexes of this compound and its derivatives have shown promise as anticancer agents. For instance, ruthenium(II) complexes incorporating this ligand have been investigated for their potential in photodynamic therapy (PDT)[2]. The extended π-system of the ligand can be exploited to red-shift the absorption spectrum of the complex, allowing for the use of light that can penetrate deeper into biological tissues. Furthermore, the pH-sensitive nature of the hydroxyl groups can be utilized to design "smart" drugs that are activated in the acidic microenvironment of tumors[2]. Platinum(II) complexes bearing substituted this compound ligands have also demonstrated significant in vitro anti-proliferative activities against various human cancer cell lines[3].

Caption: Role of this compound in the development of metal-based anticancer agents.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the crystal structure, synthesis, characterization, and potential applications of this compound. The prevalence of the pyridone-pyridinol tautomer in the solid state, stabilized by a robust network of hydrogen bonds, is a key takeaway that informs its use in crystal engineering and drug design. As a versatile ligand, it offers a tunable platform for the development of innovative metal-based therapeutics. Future research will undoubtedly continue to explore the rich coordination chemistry of this fascinating molecule, leading to the discovery of new catalysts, materials, and life-saving drugs.

References

- 1. This compound | C10H8N2O2 | CID 11789952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ruthenium Dihydroxybipyridine Complexes are Tumor Activated Prodrugs Due to Low pH and Blue Light Induced Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

electrochemical behavior of 4,4'-dihydroxy-2,2'-bipyridine complexes

An In-depth Technical Guide to the Electrochemical Behavior of 4,4'-dihydroxy-2,2'-bipyridine Complexes

Authored by: Gemini, Senior Application Scientist

Foreword

Metal complexes containing 2,2'-bipyridine and its derivatives are cornerstones of modern coordination chemistry, with applications spanning catalysis, solar energy, and molecular electronics. The introduction of functional groups onto the bipyridine framework allows for the fine-tuning of their steric and electronic properties. This guide focuses on a particularly versatile ligand, this compound (dhbp), whose electrochemical behavior is profoundly influenced by its pH-sensitive hydroxyl moieties. For researchers, scientists, and drug development professionals, understanding the interplay between protonation state, electronic structure, and redox activity is paramount for designing novel functional molecules. This document provides a deep dive into the synthesis, characterization, and application of metal-dhbp complexes, grounding theoretical principles in practical, field-proven methodologies.

The this compound Ligand: A pH-Modulated Electron Donor

The defining feature of the this compound ligand is its ability to exist in three distinct protonation states: fully protonated ([H₂L]²⁺), singly deprotonated ([HL]¹⁻), and fully deprotonated ([L]²⁻). This acid-base equilibrium is the critical control knob for the electronic properties of its corresponding metal complexes.

Deprotonation of the hydroxyl groups dramatically increases the ligand's electron-donating capacity. This enhanced donation stabilizes higher oxidation states at the coordinated metal center, a crucial design principle for many catalytic processes.[1][2] The pKa values for a representative ruthenium complex, [Ru(bpy)₂(dhbp)]²⁺, are approximately 2.7 and 5.8, indicating two distinct deprotonation steps.[3] This pH-dependent behavior allows for precise control over the complex's redox potential and spectroscopic signatures.

Caption: Logical relationship of dhbp deprotonation and metal center stabilization.

Synthesis of a Representative Complex: [Ru(bpy)₂(dhbp)]Cl₂

The synthesis of dhbp complexes typically follows standard coordination chemistry routes. The following protocol outlines the synthesis of the well-studied [Ru(bpy)₂(dhbp)]Cl₂, which serves as an excellent model system for electrochemical studies.

Experimental Protocol: Synthesis of [Ru(bpy)₂(dhbp)]Cl₂

Objective: To synthesize the ruthenium complex for subsequent electrochemical analysis.

Materials:

-

cis-Ru(bpy)₂Cl₂·2H₂O (precursor complex)

-

This compound (dhbp) ligand

-

Ethanol/Water (3:1 v/v) solvent mixture

-

Argon or Nitrogen gas

-

Schlenk flask and condenser

-

Heating mantle with magnetic stirring

Step-by-Step Methodology:

-

Preparation: Add cis-Ru(bpy)₂Cl₂·2H₂O and a slight molar excess (1.1 equivalents) of the dhbp ligand to a Schlenk flask equipped with a magnetic stir bar.

-

Deoxygenation: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the deoxygenated ethanol/water solvent mixture to the flask via cannula or syringe.

-

Reflux: Heat the reaction mixture to reflux under a positive pressure of inert gas. The reaction progress can be monitored by the color change of the solution. The reaction is typically complete within 4-6 hours.

-

Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. The product can be precipitated by adding diethyl ether.

-

Purification: Collect the solid product by filtration, wash with small portions of cold water and diethyl ether, and dry under vacuum. The purity can be confirmed by NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the Ru(II) center to Ru(III) during the reaction at elevated temperatures.

-

Ethanol/Water Solvent: This mixture provides good solubility for both the polar dhbp ligand and the less polar ruthenium precursor.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the ligand substitution reaction to proceed at a reasonable rate.

Core Electrochemical Characterization Techniques

The electrochemical behavior of dhbp complexes is primarily investigated using cyclic voltammetry, often in conjunction with spectroelectrochemistry to correlate redox events with changes in electronic structure.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox properties of a molecule. A potential is swept linearly between two limits, and the resulting current is measured, providing information on the potentials at which oxidation and reduction events occur.

Experimental Protocol: Cyclic Voltammetry of a Ru-dhbp Complex

Objective: To determine the redox potentials of the complex and assess the influence of pH.

Apparatus:

-

Potentiostat (e.g., Princeton Applied Research Model 283).[4]

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆, in acetonitrile or an appropriate aqueous buffer).

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of the complex (typically 1 mM) in the chosen solvent containing the supporting electrolyte. For pH studies, use a series of buffered aqueous solutions.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Deaeration: Bubble inert gas (Argon or Nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition:

-

Set the initial and final vertex potentials to scan a range that encompasses the expected redox events.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting voltammogram.

-

Perform scans at various rates to investigate the reversibility of the redox processes.[5]

-

-

Data Analysis:

Caption: Experimental workflow for pH-dependent cyclic voltammetry.

The Influence of pH on Redox Potentials

As established, the redox potential of dhbp complexes is highly dependent on pH. For the [Ru(bpy)₂(dhbp)]²⁺ complex, the Ru³⁺/²⁺ couple shifts significantly as the ligand is deprotonated.[1][2]

Table 1: pH-Dependent Redox Potentials for [Ru(bpy)₂(dhbp)]²⁺

| pH Range | Protonation State of Ligand | E₁/₂ (Ru³⁺/²⁺) vs. Ag/AgCl | Reference |

| < 2.0 | Fully Protonated (dhbp) | 0.91 V | [1][2] |

| 2.0 - 6.8 | Mixed Protonation | Potential decreases with pH | [1][2] |

| > 6.8 | Fully Deprotonated (dbp²⁻) | 0.62 V | [1][2] |

Expert Insight: This ~290 mV negative shift in potential upon deprotonation is a direct consequence of the increased electron density donated from the deprotonated phenolate groups to the ruthenium center. This enhanced donation makes the Ru(II) center easier to oxidize (i.e., at a less positive potential), effectively stabilizing the Ru(III) state. This principle is fundamental to designing catalysts that can access higher oxidation states to perform challenging chemical transformations.[2]

Spectroelectrochemistry

Spectroelectrochemistry provides a direct window into the electronic structure of a complex as its oxidation state is changed. By performing UV-Vis absorption spectroscopy simultaneously with controlled-potential electrolysis, one can observe the appearance or disappearance of characteristic electronic transitions.

For many ruthenium-bipyridine complexes, the visible region of the spectrum is dominated by a Metal-to-Ligand Charge Transfer (MLCT) band.[3] In the case of [Ru(bpy)₂(dhbp)]²⁺, spectroelectrochemical studies show that upon oxidation from Ru(II) to Ru(III), this MLCT band disappears.[1][2] This is because the oxidation removes an electron from a metal-based d-orbital, which is the source of the MLCT transition.

Furthermore, in the deprotonated form, computational studies suggest that the metal d-orbitals mix heavily with the ligand orbitals. This leads to new absorption bands that are best described as Mixed Metal-Ligand to Ligand Charge Transfer (MLLCT) transitions.[3]

Applications in Electrocatalysis

The ability of the deprotonated dhbp ligand to stabilize high metal oxidation states makes its complexes promising candidates for electrocatalysis.[1] Many catalytic cycles, such as those for water oxidation or CO₂ reduction, require the metal center to cycle through multiple oxidation states, including highly oxidized intermediates.

The electron-donating dhbp ligand can provide the necessary electronic support to make these intermediates accessible and stable, preventing catalyst decomposition and promoting high turnover rates.[2]

Caption: A generic electrocatalytic cycle involving a metal-dhbp complex (M-L).

Conclusion and Future Directions

Complexes of this compound represent a fascinating class of molecules where electrochemical behavior can be precisely tuned through external stimuli, namely pH. The causal link is clear: proton removal enhances the ligand's electron-donating ability, which in turn lowers the metal-centered oxidation potential and stabilizes higher oxidation states. This fundamental principle has been elucidated through a combination of cyclic voltammetry, spectroelectrochemistry, and computational analysis.

The insights gained from studying these systems pave the way for the rational design of next-generation electrocatalysts and chemical sensors. Future work will undoubtedly explore a broader palette of metal centers beyond ruthenium, investigate the synergistic effects of other ancillary ligands, and translate these fundamental electrochemical properties into robust, real-world applications in sustainable chemistry and biomedical diagnostics.

References

- 1. Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive this compound ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural, electronic, and acid/base properties of [Ru(bpy)2(bpy(OH)2)]2+ (bpy = 2,2'-bipyridine, bpy(OH)2 = this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iieta.org [iieta.org]

- 5. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorescence and Luminescent Properties of 4,4'-dihydroxy-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fluorescent and luminescent properties of 4,4'-dihydroxy-2,2'-bipyridine. Moving beyond a simple data sheet, this document delves into the fundamental principles governing its photophysical behavior, the practical methodologies for its characterization, and its emerging applications in sensing and materials science. The content is structured to provide not just the "what," but the "why," empowering researchers to leverage the unique characteristics of this versatile molecule in their own investigations.

Unveiling the Photophysical Core of this compound

This compound (dhbpy) is a heterocyclic compound that has garnered significant interest due to its unique electronic and structural properties. The presence of hydroxyl groups on the bipyridyl framework imparts a pH-dependent character to its fluorescence, making it a valuable tool for probing acidic and basic environments[1]. Furthermore, its ability to act as a chelating agent for various metal ions opens up avenues for the development of novel luminescent sensors and materials[2].

The core of its photophysical behavior lies in the interplay between its molecular structure and the surrounding environment. The nitrogen atoms of the pyridine rings and the oxygen atoms of the hydroxyl groups can participate in hydrogen bonding and coordination interactions, which significantly influence the energy levels of the molecule's frontier orbitals. This, in turn, dictates the characteristics of its absorption and emission of light.

Fundamental Photophysical Parameters: A Quantitative Overview

While extensive quantitative data for the free this compound ligand is not abundantly available in the literature, we can infer its properties from studies on closely related derivatives and its behavior in coordination complexes. It is important to note that the photophysical parameters of dhbpy are highly sensitive to environmental conditions such as solvent polarity and pH.

| Property | Typical Range/Value | Influencing Factors |

| Absorption Maximum (λ_abs_) | ~300-350 nm | Solvent Polarity, pH, Metal Coordination |

| Emission Maximum (λ_em_) | ~350-450 nm | Solvent Polarity, pH, Metal Coordination |

| Stokes Shift | Moderate to Large | Solvent Polarity, Excited State Dynamics |

| Fluorescence Quantum Yield (Φ_F_) | Variable (Low to Moderate) | Solvent, pH, Presence of Quenchers |

Note: The values presented are estimations based on related compounds and should be experimentally verified for the specific conditions of interest.

The Influence of Environment on Luminescence

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly impact the absorption and emission spectra of this compound, a phenomenon known as solvatochromism. In polar solvents, the excited state of the molecule may be stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum and an increase in the Stokes shift[3]. Conversely, nonpolar solvents may result in a blue-shift (hypsochromic shift) of the emission. This sensitivity to the local environment makes dhbpy a potential probe for micro-environmental polarity[4].

pH Dependence: A Tale of Protonation and Deprotonation

The hydroxyl groups of this compound are ionizable, and their protonation state is dictated by the pH of the solution. This acid-base equilibrium has a profound effect on the molecule's electronic structure and, consequently, its fluorescent properties.

-

In acidic conditions (low pH): The hydroxyl groups are protonated (-OH).

-

In basic conditions (high pH): The hydroxyl groups are deprotonated (-O⁻).

Deprotonation can lead to a significant change in the intramolecular charge distribution, often resulting in a red-shift of the absorption and emission spectra and a change in the fluorescence quantum yield[1]. This pH-dependent fluorescence provides a basis for the development of pH sensors[5].

Caption: Equilibrium between the protonated and deprotonated forms of this compound as a function of pH.

Metal Ion Coordination: A Pathway to Sensing

The bipyridine moiety of this compound is a well-known chelating ligand for a wide range of metal ions. Upon coordination, the electronic properties of the dhbpy ligand are perturbed, leading to changes in its fluorescence. This can manifest as:

-

Fluorescence Quenching: The metal ion can act as a quencher, providing a non-radiative decay pathway for the excited state, thus decreasing the fluorescence intensity.

-

Fluorescence Enhancement: In some cases, coordination can restrict intramolecular rotations or vibrations, reducing non-radiative decay and leading to an increase in fluorescence intensity.

-

Spectral Shifts: The coordination can alter the energy levels of the ligand, causing shifts in the absorption and emission maxima.

This sensitivity to metal ions makes this compound and its derivatives promising candidates for the development of fluorescent chemosensors for the detection of various metal ions, including those with biological and environmental relevance[6][7].

Experimental Methodologies for Characterization

Synthesis and Purification

The synthesis of this compound can be achieved through various organic synthesis routes, often starting from more readily available bipyridine precursors. A common approach involves the demethylation of 4,4'-dimethoxy-2,2'-bipyridine.

Step-by-Step Synthesis Protocol (Illustrative Example):

-

Starting Material: 4,4'-dimethoxy-2,2'-bipyridine.

-

Reagent: A strong acid, such as hydrobromic acid (HBr).

-

Procedure: a. Reflux a solution of 4,4'-dimethoxy-2,2'-bipyridine in concentrated HBr for several hours. b. Monitor the reaction progress using thin-layer chromatography (TLC). c. After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product. d. Collect the crude product by filtration.

-

Purification: a. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. b. Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Disclaimer: This is a generalized protocol. Specific reaction conditions and purification methods may vary and should be optimized based on literature procedures.[8]

Photophysical Measurements

Accurate characterization of the fluorescent properties of this compound requires careful experimental design and execution.

Workflow for Fluorescence Characterization:

Caption: A typical experimental workflow for characterizing the photophysical properties of a fluorescent compound.

Detailed Protocol for Fluorescence Quantum Yield Measurement (Relative Method):

The relative method involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

-

Select a Standard: Choose a fluorescence standard with an absorption and emission profile that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Calculate Integrated Fluorescence Intensity: Determine the area under the emission curve for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting linear fit is proportional to the quantum yield.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:

Φ_sample_ = Φ_standard_ × (Slope_sample_ / Slope_standard_) × (η_sample_² / η_standard_²)

where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[9]

Potential Applications in Research and Development

The unique photophysical properties of this compound make it a valuable molecule for a range of applications:

-

Fluorescent Probes: Its sensitivity to pH and metal ions allows for its use as a fluorescent probe in chemical and biological systems.[10]

-

Luminescent Materials: As a ligand in metal complexes, it can contribute to the formation of luminescent materials with applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

-

Drug Development: The bipyridine scaffold is a common motif in pharmacologically active compounds. Understanding the fluorescence properties of derivatives like dhbpy can aid in the development of fluorescently tagged drugs for imaging and mechanistic studies.

Conclusion and Future Outlook

This compound is a fascinating molecule with a rich and tunable photophysical profile. While more direct and comprehensive studies on the free ligand are needed to fully elucidate its intrinsic properties, the existing body of knowledge on related compounds provides a strong foundation for its application in diverse scientific fields. Future research will likely focus on the rational design of novel sensors and materials based on the dhbpy scaffold, harnessing its sensitivity to the local chemical environment to address challenges in areas ranging from environmental monitoring to biomedical diagnostics.

References

- 1. Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. 4,4′-Dihydroxy-2,2′-bipyridine complexes of Co(III), Cu(II) and Zn(II); structural and spectroscopic characterization [discovery.fiu.edu]

- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvatochromic study of 1,2-dihydroxyanthraquinone in neat and binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colorimetric and Fluorometric Determination of Fluoride in Tetrahydrofuran and Dimethyl Sulfoxide Using a 4-Hydroxypyrene Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple dihydropyridine-based colorimetric chemosensors for heavy metal ion detection, biological evaluation, molecular docking, and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,4'-Dihydroxy-2,2'-bipyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4,4'-dihydroxy-2,2'-bipyridine in organic solvents. In the absence of extensive publicly available quantitative data, this document emphasizes the foundational principles governing solubility and furnishes detailed, field-proven protocols for its accurate measurement. By elucidating the interplay between the molecule's physicochemical properties and solvent characteristics, this guide empowers researchers to develop robust solubility profiles essential for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction: The Significance of this compound Solubility

This compound (DHBP) is a heterocyclic organic compound with the chemical formula C₁₀H₈N₂O₂.[1][2] Its structure, featuring two pyridine rings functionalized with hydroxyl groups, makes it a versatile building block in supramolecular chemistry, catalysis, and the synthesis of active pharmaceutical ingredients.[2] The solubility of DHBP in various organic solvents is a critical parameter that dictates its utility in these applications. A thorough understanding of its solubility profile is paramount for:

-

Reaction Optimization: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing stable and bioavailable drug delivery systems.

-

Materials Science: Controlling the assembly of coordination polymers and other functional materials.

This guide will provide the theoretical and practical knowledge necessary to systematically evaluate the solubility of this compound.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3][4][5] For this compound, several key physicochemical properties are at play.

Molecular Structure and Polarity

The DHBP molecule possesses both polar and non-polar characteristics. The pyridine rings contribute to its aromaticity and potential for π-π stacking interactions, while the hydroxyl (-OH) and nitrogen atoms introduce polarity and the capacity for hydrogen bonding.

Tautomerism: A Critical Consideration

A crucial aspect influencing the solubility of dihydroxypyridines is the potential for tautomerism. Similar to the well-studied 6,6'-dihydroxy-2,2'-bipyridine, the 4,4'-isomer can likely exist in equilibrium between the pyridinol (enol) and the pyridone (keto or amide/lactam) forms.[6][7] This equilibrium is often solvent-dependent.[8]

-

Pyridinol Form: This tautomer has two hydroxyl groups and is more aromatic in nature. It can act as a hydrogen bond donor.

-

Pyridone Form: This tautomer has carbonyl groups and N-H bonds, making it more polar and capable of acting as both a hydrogen bond donor and acceptor.

The predominant tautomeric form in a given solvent will significantly impact its solubility.

Hydrogen Bonding

The ability of this compound to form hydrogen bonds is a primary determinant of its solubility in protic solvents like alcohols. The hydroxyl groups in the pyridinol form and the N-H and carbonyl groups in the pyridone form can all participate in hydrogen bonding with solvent molecules.[9][10][11][12][13]

Experimental Determination of Solubility: A Validated Approach

Given the scarcity of published quantitative solubility data for DHBP, a robust experimental approach is necessary. The following sections detail a comprehensive workflow for determining the equilibrium solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[14][15][16][17][18][19]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.[21]

-

Caption: Workflow for the Shake-Flask Method.

Quantification of Dissolved Solute

Once the saturated solution is obtained, the concentration of dissolved this compound needs to be accurately determined. Several methods can be employed, each with its own advantages.

This is a straightforward method that relies on the evaporation of the solvent to determine the mass of the dissolved solid.

Experimental Protocol:

-

Accurately transfer a known volume of the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood. Gentle heating can be applied if the compound is thermally stable.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the container with the dried solute.

-

Calculate the solubility in g/L or mg/mL.

This method is suitable if this compound exhibits significant UV absorbance in the chosen solvent.[20][21][22][23]

Experimental Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of DHBP in the chosen solvent with known concentrations.

-

-

Calibration Curve Construction:

-

Measure the UV/Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Concentration Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Caption: Workflow for UV/Vis Spectroscopy Quantification.

NMR offers a rapid and accurate method for solubility determination without the need for physical separation of the solid and liquid phases after equilibration.[24][25][26]

Experimental Protocol:

-

Sample Preparation:

-

Add an excess of this compound to a known volume of the deuterated organic solvent in an NMR tube.

-

Include an internal standard with a known concentration and a resonance signal that does not overlap with the analyte signals.

-

-

Equilibration:

-

Agitate the NMR tube at a constant temperature to achieve equilibrium.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

-

Concentration Calculation:

-

Determine the concentration of DHBP by comparing the integral of a characteristic DHBP signal to the integral of the internal standard's signal.

-

Building a Solubility Profile

By systematically applying the methods described above across a range of organic solvents with varying polarities, a comprehensive solubility profile for this compound can be constructed.

Predicted Qualitative Solubility

Based on the chemical principles of "like dissolves like" and the potential for hydrogen bonding and tautomerism, a qualitative solubility profile can be predicted. This serves as a useful starting point for experimental investigations.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and/or pyridone functionalities of DHBP. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and ability to accept hydrogen bonds. The pyridone tautomer is likely favored. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar aprotic solvent that can effectively solvate polar molecules. | |

| Acetonitrile | Moderate | Polar aprotic solvent, but less effective at hydrogen bond acceptance than DMSO or DMF. | |

| Nonpolar | Toluene, Hexane | Low to Insoluble | Lack of polarity and inability to form strong intermolecular interactions with the polar functional groups of DHBP. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Can engage in weak hydrogen bonding and dipole-dipole interactions, but may not be sufficient to overcome the crystal lattice energy of solid DHBP to a large extent. |

Interpreting Quantitative Data

The experimentally determined quantitative solubility data should be tabulated for easy comparison. This data will provide valuable insights into the specific solute-solvent interactions that govern the dissolution of this compound. Discrepancies between predicted and experimental solubility can often be explained by factors such as the specific tautomer present in solution or the crystal packing energy of the solid.

Conclusion

While a definitive, publicly available database for the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for its experimental determination. By combining the gold-standard shake-flask method with reliable quantification techniques such as gravimetric analysis, UV/Vis spectroscopy, or NMR spectroscopy, researchers can generate the high-quality data necessary for their specific applications. A thorough understanding of the underlying physicochemical principles, particularly the potential for tautomerism and hydrogen bonding, is crucial for both predicting and interpreting the solubility behavior of this versatile compound.

References

- 1. This compound | C10H8N2O2 | CID 11789952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of temperature on hydrogen bonding in crystalline and amorphous phases in dihydropyrine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Weak hydrogen and dihydrogen bonds instead of strong N–H⋯O bonds of a tricyclic [1,2,4,5]-tetrazine derivative. Single-crystal X-ray diffraction, theoretical calculations and Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. scielo.br [scielo.br]

- 20. rjptonline.org [rjptonline.org]

- 21. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 22. researchgate.net [researchgate.net]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability Analysis of 4,4'-Dihydroxy-2,2'-Bipyridine

Foreword: Proactive Stability Profiling in Modern Drug Development

In the landscape of pharmaceutical and materials science, the intrinsic properties of molecular building blocks are paramount to the success and safety of the final product. 4,4'-Dihydroxy-2,2'-bipyridine is a versatile heterocyclic compound, serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a sophisticated ligand in coordination chemistry.[1][2] Its bifunctional nature, stemming from the hydroxyl groups on the bipyridine core, makes it highly valuable for creating complex molecular architectures.[2] However, this reactivity also necessitates a thorough understanding of its thermal stability. The ability of a compound to withstand temperature variations during manufacturing, storage, and application is not merely a quality metric; it is a fundamental aspect of its safety and efficacy profile.

This guide provides a comprehensive framework for the thermal stability analysis of this compound. We will delve into the core analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), not as rote procedures, but as investigative tools. The focus will be on the causality behind experimental choices, the interpretation of the resulting data in the context of the molecule's structure, and the creation of a self-validating analytical workflow. For researchers, scientists, and drug development professionals, this document serves as a practical guide to de-risking development pathways and ensuring the robustness of materials and formulations incorporating this pivotal molecule.

The Structural Context: Why Thermal Stability is a Key Question for this compound

The thermal behavior of this compound is intrinsically linked to its molecular structure. The presence of two hydroxyl groups on the pyridine rings introduces the potential for strong intermolecular hydrogen bonding. This can significantly influence its crystalline structure and, consequently, its melting point and the energy required to initiate decomposition.

Furthermore, hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. The predominant tautomer in the solid state will affect the bonding network and overall stability. Understanding these structural nuances is crucial for interpreting thermal analysis data accurately.

Core Methodologies for Thermal Analysis

The cornerstone of a robust thermal stability assessment lies in the synergistic use of Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset temperature of decomposition, the number of decomposition stages, and the residual mass at the end of the experiment.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves using standard weights and materials with known Curie points.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of finely ground this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Ensure a thin, even layer of the sample at the bottom of the pan to promote uniform heat transfer and prevent mass transfer limitations of evolved gases.

-

-

Atmosphere Selection:

-

Inert Atmosphere (Nitrogen): Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment and maintain the flow throughout. This is crucial for studying the intrinsic thermal decomposition without oxidative effects.

-

Oxidative Atmosphere (Air): For a comprehensive stability profile, a separate experiment should be run in a dry air atmosphere (20-50 mL/min) to assess the compound's susceptibility to oxidation at elevated temperatures.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min. A common heating rate of 10-20 °C/min is a good balance between resolution and experimental time.[3]

-

-

Data Acquisition and Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and the first derivative of the TGA curve (DTG, %/°C vs. temperature).

-

Determine the onset temperature of decomposition (Tonset), the peak decomposition temperature(s) from the DTG curve (Tpeak), and the final residual mass.

-

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying melting points, phase transitions (polymorphism), and the enthalpy of these processes. When coupled with TGA, it helps to distinguish between physical and chemical changes.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards, such as indium.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid. For studying decomposition, a pinhole lid is often used to allow evolved gases to escape, preventing pressure buildup that could shift the decomposition temperature. For melting point determination, a hermetically sealed pan can be used to prevent mass loss before melting.

-

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen (20-50 mL/min) to create a reproducible and non-reactive environment.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any transitions observed in the TGA. A typical range would be from 30 °C to 400 °C, assuming decomposition occurs below this temperature.

-

-

Data Acquisition and Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, crystallization).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy of transitions (e.g., heat of fusion) by integrating the area under the corresponding peak.

-

Synthesizing the Data: Building a Coherent Thermal Profile

A comprehensive understanding of thermal stability comes from the integration of TGA and DSC data. By overlaying the TGA and DSC curves, we can correlate mass loss events with their energetic signatures.

Hypothetical Thermal Profile of this compound

Based on the analysis of related bipyridine and dihydroxybenzene compounds, we can anticipate the following thermal events.[4][5]

| Parameter | Expected Observation | Significance |

| Melting Point (Tm) | A sharp endothermic peak in the DSC thermogram with no corresponding mass loss in the TGA curve. | Indicates the transition from a solid to a liquid state. A sharp peak suggests high purity. |

| Decomposition Onset (Tonset) | The temperature at which mass loss begins in the TGA curve. This should correspond to the start of a large, often exothermic, event in the DSC curve. | Represents the start of thermal degradation and is a critical parameter for defining the upper limit of thermal stability. |

| Decomposition Steps | One or more distinct mass loss steps in the TGA curve, each with a corresponding peak in the DTG curve. | Suggests a multi-step decomposition mechanism. The number and temperature of the steps provide insight into the decomposition pathway. |

| Residual Mass | The percentage of mass remaining at the end of the TGA experiment (e.g., at 600 °C) in an inert atmosphere. | A non-zero residual mass may indicate the formation of a stable char. |

Mechanistic Insights: A Proposed Decomposition Pathway

While a definitive decomposition mechanism requires advanced techniques like TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy (TGA-MS/FTIR), we can propose a logical pathway based on the structure of this compound. The initial decomposition steps in a nitrogen atmosphere are likely to involve the cleavage of the C-O and O-H bonds of the hydroxyl groups, potentially leading to the evolution of water and carbon monoxide or dioxide. Subsequent, higher-temperature events would involve the fragmentation of the more stable bipyridine ring structure.

Conclusion: From Data to Decision-Making

The thermal stability analysis of this compound is a critical exercise for any researcher or developer utilizing this compound. A meticulously executed TGA and DSC analysis provides a wealth of data that, when interpreted correctly, informs crucial decisions regarding processing temperatures, storage conditions, and formulation strategies. By following the detailed protocols and interpretative framework presented in this guide, scientists can confidently characterize the thermal behavior of this compound, ensuring the integrity, safety, and performance of their end products. This proactive approach to stability assessment is a hallmark of robust scientific and product development.

References

A Comprehensive Technical Guide to the Theoretical Modeling of 4,4'-dihydroxy-2,2'-bipyridine (DHBP) Structure

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the theoretical modeling of 4,4'-dihydroxy-2,2'-bipyridine (DHBP), a molecule of significant interest in coordination chemistry and drug development. Acknowledging the nuanced structural characteristics of DHBP, particularly its tautomeric possibilities, this document outlines a robust computational workflow designed to yield accurate and insightful structural predictions. We will delve into the expert rationale behind the selection of computational methods, provide detailed, replicable protocols for geometry optimization and analysis, and emphasize the critical importance of validating theoretical models against experimental data. This guide is intended to equip researchers with the knowledge and practical steps necessary to confidently model DHBP and similar heterocyclic compounds, thereby accelerating research and development efforts.

Introduction: The Structural Nuances of this compound

This compound (DHBP) is a heterocyclic compound that has garnered considerable attention as a versatile ligand in coordination chemistry and as a scaffold in medicinal chemistry.[1] Its ability to form stable complexes with a variety of metal ions has led to its use in catalysis and the development of novel materials.[2] However, the seemingly simple structure of DHBP, with the chemical formula C₁₀H₈N₂O₂, belies a significant complexity that must be addressed for accurate molecular modeling: tautomerism.[3]

The presence of hydroxyl groups on the pyridine rings introduces the possibility of keto-enol tautomerism, a phenomenon where the molecule can exist in dynamic equilibrium between different structural isomers.[4] In the case of DHBP, three principal tautomeric forms can be considered:

-

Di-enol (or di-ol) form: Both hydroxyl groups are in their enol form.

-

Keto-enol form: One hydroxyl group is in its enol form, while the other is in its keto (or pyridone) form.

-

Di-keto (or di-one) form: Both hydroxyl groups are in their keto form.

The relative stability of these tautomers can be significantly influenced by the surrounding environment, such as the solvent, and can have a profound impact on the molecule's electronic properties, reactivity, and its mode of interaction with biological targets or metal centers.[5] Therefore, a comprehensive theoretical modeling study of DHBP must not only determine the lowest energy conformation of a single form but also thoroughly investigate the relative stabilities of all plausible tautomers.

This guide will provide a step-by-step methodology for achieving this, grounded in the principles of density functional theory (DFT), a powerful and widely used computational method for studying the electronic structure of molecules.

Foundational Principles: Selecting the Right Theoretical Tools

The reliability of any computational model hinges on the appropriate selection of the theoretical method and basis set. This choice is not arbitrary but is guided by a balance of desired accuracy and available computational resources. For organic molecules like DHBP, Density Functional Theory (DFT) offers an excellent compromise, providing high accuracy for a reasonable computational cost.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] Unlike wave function-based methods, DFT calculates the electronic energy of a molecule based on its electron density. This approach has proven to be highly effective for a wide range of chemical systems and properties.

Choosing the Right Functional and Basis Set: An Expert's Perspective

The accuracy of DFT calculations is determined by the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation to the complex exchange and correlation interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide superior results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of organic systems.[6] For studies where non-covalent interactions are important, functionals from the Minnesota family, such as M06-2X , can offer improved performance.

-

Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople-style basis sets , such as 6-31G(d,p) , are a good starting point for geometry optimizations of organic molecules. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.

-

For higher accuracy in energy calculations, a larger basis set like 6-311+G(d,p) can be employed. The "+" signifies the addition of diffuse functions, which are important for describing anions and systems with lone pairs of electrons.

-

For the modeling of DHBP, a robust approach is to perform initial geometry optimizations with B3LYP/6-31G(d,p) and then refine the energies of the optimized structures with a larger basis set like 6-311+G(d,p).

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive and self-validating workflow for the theoretical modeling of the this compound structure. This protocol is designed to be adaptable to common quantum chemistry software packages such as Gaussian or ORCA.

Step 1: Building the Initial Structures of Tautomers

The first step is to generate the initial 3D coordinates for all plausible tautomers of DHBP: the di-enol, keto-enol, and di-keto forms. This can be done using any molecular building software (e.g., Avogadro, GaussView, ChemDraw). It is also important to consider different initial conformations, particularly the dihedral angle between the two pyridine rings.

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Protocol for Geometry Optimization:

-

Input File Preparation:

-

Specify the coordinates of the initial structure.

-

Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

-

Select the DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Specify the Opt keyword to request a geometry optimization.

-

-

Execution: Submit the input file to the quantum chemistry software.

-

Convergence Check: The optimization process iteratively adjusts the atomic positions to minimize the energy. It is crucial to ensure that the calculation has converged to a true minimum. This is typically indicated in the output file by the fulfillment of specific convergence criteria for forces and energy changes.

This process should be repeated for each of the initial tautomeric structures.

Step 3: Frequency Analysis for Structure Validation

A frequency calculation should be performed on each optimized geometry. This serves two critical purposes:

-

Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface, and the geometry should be further optimized or re-examined.

-

Thermodynamic Properties: The frequency calculation also provides important thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These values are essential for accurately comparing the relative stabilities of the different tautomers.

Protocol for Frequency Analysis:

-

Input File Preparation:

-

Use the optimized coordinates from the previous step.

-

Maintain the same level of theory (functional and basis set) as the optimization.

-

Specify the Freq keyword.

-

-

Execution: Run the calculation.

-

Analysis: Examine the output file to confirm the absence of imaginary frequencies and to extract the thermodynamic data.

Workflow Visualization

The overall computational workflow can be visualized as follows:

Caption: Computational workflow for the theoretical modeling of DHBP tautomers.

Data Analysis and Interpretation

Tautomer Stability

The primary output of this workflow is the relative stability of the different tautomers. The Gibbs free energy (G), which includes both enthalpic and entropic contributions, is the most appropriate thermodynamic quantity for comparing the stability of isomers at a given temperature. The relative Gibbs free energy (ΔG) of each tautomer can be calculated with respect to the most stable tautomer.

Table 1: Hypothetical Relative Energies of DHBP Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Di-enol | 0.00 (Reference) |

| Keto-enol | +X.XX |

| Di-keto | +Y.YY |

Note: The values X.XX and Y.YY would be determined from the DFT calculations.

Based on studies of similar pyridone/hydroxypyridine systems, it is often found that the pyridone (keto) form is favored in the gas phase and in nonpolar solvents, while the hydroxypyridine (enol) form can be stabilized by polar, protic solvents.[7]

Structural Parameters

The optimized geometries provide a wealth of structural information, including bond lengths, bond angles, and dihedral angles. A key parameter to analyze is the dihedral angle between the two pyridine rings, which determines the overall planarity of the molecule.

Authoritative Grounding: Validation Against Experimental Data

A theoretical model is only as good as its ability to reproduce experimental observations. Therefore, it is essential to validate the computational results against available experimental data. For molecular structure, the gold standard is X-ray crystallography.

While a crystal structure of the isolated this compound ligand may not be readily available, its structure has been determined within coordination complexes. For instance, the Crystallography Open Database (COD) contains entries for metal complexes of DHBP.[3] The geometry of the DHBP ligand within a well-resolved crystal structure of a simple salt or a complex with a non-perturbing metal ion can serve as a valuable benchmark for the calculated bond lengths and angles of the most stable tautomer. Any significant discrepancies between the calculated and experimental structures should be carefully analyzed and may indicate the need to refine the computational model (e.g., by including solvent effects).

Conclusion

The theoretical modeling of this compound requires a careful and systematic approach that accounts for its tautomeric nature. By employing Density Functional Theory with appropriate functionals and basis sets, and following a robust workflow of geometry optimization and frequency analysis, researchers can obtain accurate predictions of the relative stabilities and structures of the different tautomers. The validation of these theoretical models against experimental crystallographic data is a critical step in ensuring the reliability of the computational results. The methodologies outlined in this guide provide a solid foundation for the in-depth computational study of DHBP and related heterocyclic molecules, ultimately aiding in the rational design of new catalysts, materials, and therapeutic agents.

References

- 1. 4,4′-Dihydroxy-2,2′-bipyridine complexes of Co(III), Cu(II) and Zn(II); structural and spectroscopic characterization [discovery.fiu.edu]

- 2. Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C10H8N2O2 | CID 11789952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

An In-depth Technical Guide to 4,4'-Dihydroxy-2,2'-bipyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,4'-dihydroxy-2,2'-bipyridine (4,4'-DHBPy), a heterocyclic compound of significant interest in modern chemistry. We delve into its fundamental chemical and physical properties, spectroscopic signatures, and structural characteristics. The guide further explores established synthetic methodologies and discusses the compound's reactivity, with a particular focus on its role as a versatile chelating ligand in coordination chemistry. Key applications in catalysis, materials science, and as a precursor in pharmaceutical research are highlighted, offering researchers, scientists, and drug development professionals a detailed resource to support their work with this multifaceted molecule.

Introduction: The Versatility of a Functionalized Bipyridine

The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of functional groups onto this core structure dramatically expands its utility, allowing for the fine-tuning of electronic, steric, and solubility properties. This compound is a prime example of such a functionalized ligand.

Its structure, featuring two hydroxyl groups, imparts pH-responsive characteristics and provides reactive sites for further derivatization. This bifunctionality makes it an indispensable building block for creating complex supramolecular assemblies, catalysts, and active pharmaceutical ingredients (APIs). This guide aims to consolidate the technical knowledge surrounding 4,4'-DHBPy, providing both foundational data and field-proven insights into its practical application.

Core Physicochemical and Molecular Properties

The intrinsic properties of 4,4'-DHBPy dictate its behavior in chemical systems. A critical aspect of its chemistry is the existence of keto-enol tautomerism, where it can exist in equilibrium between the dihydroxy form and the 2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one form. This equilibrium is sensitive to the solvent environment and pH.

Caption: Tautomeric equilibrium of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one | [1] |

| Synonyms | [2,2'-Bipyridine]-4,4'-diol, 4,4'-DHBPy | [2] |

| CAS Number | 90770-88-0 | [1][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | White to off-white or yellowish solid/crystal | [2][4] |

| Melting Point | 192-194 °C | [2] |

| Boiling Point | 605.3 ± 55.0 °C (Predicted) | [2][3] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 4.57 ± 0.18 (Predicted) | [2][3] |

| Solubility | Soluble in alcohols and organic solvents; slightly soluble in water. | [2] |

Synthesis and Characterization

Synthetic Pathways

The preparation of 4,4'-DHBPy can be approached through several routes, commonly involving the oxidation of a precursor molecule. One prevalent method involves the oxidation of 2,2'-bipyridine under alkaline conditions.[2] An alternative and often higher-yielding approach starts with the more readily available 4,4'-dimethyl-2,2'-bipyridine, which is first oxidized to the corresponding dicarboxylic acid.

Caption: Generalized synthetic pathway from 4,4'-dimethyl-2,2'-bipyridine.

Experimental Protocol: Oxidation of 4,4'-Dimethyl-2,2'-bipyridine

This protocol describes the oxidation of the methyl groups to carboxylic acids, a key intermediate step. This method is adapted from established procedures for preparing bipyridine carboxylic acids.[5]

Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

Sodium Dichromate (Na₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice Bath

Procedure:

-

Prepare Oxidizing Solution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to a solution of sodium dichromate in water. Maintain the temperature below 20°C.

-

Addition of Substrate: Gradually add solid 4,4'-dimethyl-2,2'-bipyridine to the stirred, cooled oxidizing solution. The mixture will turn from orange to a dark green slurry.

-

Reaction: Allow the reaction to stir at room temperature for 30-60 minutes until completion.

-

Workup: Carefully pour the reaction mixture over crushed ice. The white precipitate of 4,4'-dicarboxy-2,2'-bipyridine will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

-

Further Steps: The resulting dicarboxylic acid can then be converted to the dihydroxy compound through subsequent established organic transformations.

Spectroscopic Characterization

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons. The protons adjacent to the nitrogen atoms would appear most downfield. The presence of the hydroxyl protons would be confirmed by a broad singlet, which would be exchangeable with D₂O.

-

IR Spectroscopy: The IR spectrum is crucial for identifying the tautomeric form. The dihydroxy form will show a broad O-H stretching band around 3200-3400 cm⁻¹. The dioxo tautomer would exhibit a strong C=O stretching absorption around 1650 cm⁻¹.

-

UV-Visible Spectroscopy: The molecule displays strong π-π* transitions in the UV region. The absorption maxima are sensitive to pH; deprotonation of the hydroxyl groups leads to a red shift (bathochromic shift) in the absorption bands, indicative of an extended and more electron-rich conjugated system.[6]

Key Applications in Research and Drug Development

The unique electronic and structural features of 4,4'-DHBPy make it a valuable compound across several scientific disciplines.

Coordination Chemistry and Catalysis

The primary application of 4,4'-DHBPy is as a ligand in coordination chemistry.[2] It can coordinate to metal ions in its neutral form or, more significantly, as a dianionic ligand after deprotonation of both hydroxyl groups. This deprotonation makes the ligand strongly electron-donating, which can stabilize high oxidation states in metal centers.[6]

-

pH-Sensitive Complexes: Ruthenium complexes containing 4,4'-DHBPy exhibit pH-dependent electrochemical properties. The reduction potential of the metal center can be tuned by changing the pH, a property that is highly desirable for creating smart catalysts or sensors.[6]

-

Homogeneous Catalysis: As a metallo-organic compound, it can be used to form homogeneous catalysts for oxidation reactions.[7]

Materials Science and Photophysics

The bipyridine core provides a rigid, planar structure with an extended π-conjugated system, which is fundamental for applications in materials science.

-

Dye-Sensitized Solar Cells (DSSCs): Functionalized bipyridines are critical components of ruthenium-based dyes used in DSSCs. The ligand framework influences the light-harvesting efficiency and electron transfer dynamics of the dye.[8]

-

Coordination Polymers: The ability of 4,4'-DHBPy to bridge metal centers makes it a candidate for constructing coordination polymers and metal-organic frameworks (MOFs) with potentially interesting porous or electronic properties.[9]

Drug Development and Biological Research

The bipyridine scaffold is present in numerous natural products with demonstrated biological activities, including antimicrobial, antitumor, and immunomodulatory properties.[10][11]

-